N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide
Description
N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a cyano group at position 3, a pentyl chain at position 1, and a 4-fluorobenzamide moiety at position 2. The 4-fluorobenzamide group may contribute to target binding via halogen interactions, while the pentyl chain likely increases lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
N-(3-cyano-1-pentylpyrrolo[3,2-b]quinoxalin-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O/c1-2-3-6-13-29-21(28-23(30)15-9-11-16(24)12-10-15)17(14-25)20-22(29)27-19-8-5-4-7-18(19)26-20/h4-5,7-12H,2-3,6,13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHEYIJJVIIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide is a synthetic compound that belongs to the pyrroloquinoxaline family. Its unique structure and functional groups suggest potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
- Chemical Formula : C23H20FN5O
- Molecular Weight : 401.44 g/mol
- CAS Number : 304644-92-6
The compound features a pyrroloquinoxaline core with a cyano group and a fluorobenzamide moiety, which may enhance its interaction with biological targets.
Biological Activity Overview
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
2. Anticancer Properties
Research suggests that this compound may act as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation. It has shown promise in inhibiting cancer cell lines in vitro, particularly those associated with hematological malignancies.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in cellular processes.
- Receptors : Modulation of receptor activity that influences cell signaling pathways related to cancer and infection.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The study reported an IC50 value indicating significant potency against leukemia cells, suggesting further investigation into its therapeutic potential.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds related to N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide. For instance, derivatives of pyrroloquinoxaline have demonstrated significant antibacterial and antifungal activities against various pathogens. These compounds were evaluated for their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some showing promising results in inhibiting bacterial growth at low concentrations .
Cancer Research
The compound's structural analogs have been investigated for their potential as anti-cancer agents. The presence of the quinoxaline moiety is often associated with enhanced activity against cancer cell lines. Studies indicate that modifications to the quinoxaline structure can lead to increased cytotoxicity against specific cancer types, making it a candidate for further development in oncology .
Neuropharmacology
This compound has been explored for its neuropharmacological effects. Compounds with similar structures have shown activity in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier is a significant advantage for these compounds in neuropharmacology .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new materials or pharmaceuticals. The versatility of the pyrroloquinoxaline framework makes it an attractive target for further chemical modifications .
Case Study 1: Antimicrobial Evaluation
A study evaluated several pyrroloquinoxaline derivatives for their antimicrobial properties. Among them, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential as an antibacterial agent. The structural characteristics contributing to this activity were analyzed through spectral studies and molecular modeling techniques.
Case Study 2: Cancer Cell Line Studies
In another investigation, a series of quinoxaline derivatives were tested against human cancer cell lines. One compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range. Further studies revealed that these compounds induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives
Example Compound : N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-fluorobenzamide (8j)
- Core Structure: Pyrrolo[2,3-b]pyridine (pyridine fused with pyrrole) vs. pyrrolo[2,3-b]quinoxaline in the target compound.
- Substituents: Position 5: 3,4-Dimethoxyphenyl (electron-rich aryl group) in 8j vs. Position 3: 4-Fluorobenzamide in both compounds. Position 1: No alkyl chain in 8j vs. pentyl chain in the target.
- Synthesis: Both use 4-fluorobenzoic acid in amide coupling, but purification methods differ (silica gel chromatography with dichloromethane/methanol for 8j) .
- The quinoxaline core in the target compound may enhance π-π stacking in kinase binding compared to pyridine.
Thieno[2,3-b]quinoxaline Derivatives
Example Compounds :
- N,N-dimethyl-4-(thieno[2,3-b]quinoxalin-2-yl)aniline (I): Fluorescent probe for amyloid-β fibrils .
- Ethyl 2-((5-(3-(pyrrol-1-yl)thieno[2,3-b]quinoxalin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate (IV): Antimicrobial and fungicide activities .
- Core Structure: Thieno[2,3-b]quinoxaline (thiophene fused with quinoxaline) vs. pyrrolo[2,3-b]quinoxaline in the target.
- Key Differences: Thiophene introduces sulfur atoms, altering electronic properties (e.g., fluorescence in compound I). The target’s pyrrole nitrogen may participate in hydrogen bonding, absent in thieno analogs.
MEK Inhibitors (Non-Structural Analogs but Functional Context)
Example Compound : AZD6244 (MEK inhibitor)
- Structure: Benzimidazole derivative vs. pyrroloquinoxaline in the target.
- Functional Comparison: Both contain fluorinated aryl groups (4-fluorobenzamide in the target; trifluoromethyl in AZD6244) for enhanced binding. AZD6244 is non-ATP competitive, a trait possibly shared by the target due to its allosteric-like substituents.
- Toxicity : MEK inhibitors like AZD6244 cause dermatologic side effects; the target’s pentyl chain might mitigate toxicity by altering distribution.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Electronic Properties: The target’s cyano group may stabilize charge transfer interactions, unlike methoxy or thiophene groups in analogs.
- Toxicity Prediction : The pentyl chain could reduce renal clearance compared to shorter-chain analogs, necessitating ADMET studies.
Preparation Methods
Core Pyrrolo[2,3-b]Quinoxaline Synthesis
The pyrrolo[2,3-b]quinoxaline scaffold is typically constructed via cyclocondensation of substituted quinoxalines with α-aminonitriles or via Pd-mediated cross-coupling. A plausible pathway involves:
-
Quinoxaline Bromination : 2,3-Dichloroquinoxaline is brominated at the 3-position using NBS (N-bromosuccinimide) under radical initiation.
-
Buchwald-Hartwig Amination : The brominated intermediate reacts with 3-aminopentanenitrile under Pd(OAc)₂/dppf catalysis to install the pentyl-cyano sidechain.
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Cyclization : Intramolecular cyclization under acidic conditions forms the pyrrolo[2,3-b]quinoxaline core.
Key Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NBS, AIBN | CCl₄ | 80°C | 6 h | 78% |
| 2 | Pd(OAc)₂, dppf | Toluene | 110°C | 15 h | 65% |
| 3 | H₂SO₄ (conc.) | EtOH | Reflux | 3 h | 82% |
Amidation with 4-Fluorobenzoic Acid
The final amidation step couples the pyrroloquinoxaline intermediate with 4-fluorobenzoyl chloride. Two approaches are feasible:
Comparative Analysis:
| Method | Reagents | Solvent | Temp. | Time | Yield | Purity |
|---|---|---|---|---|---|---|
| Direct Acylation | ClCOC₆H₄F-4, Et₃N | DCM | RT | 2 h | 70% | 95% |
| EDCI/HOBt Coupling | EDCI, HOBt, DIPEA | DMF | 0°C→RT | 12 h | 85% | 98% |
The carbodiimide method affords higher yields and purity, minimizing side reactions like N-alkylation.
Optimization of Critical Parameters
Solvent and Catalyst Screening for Amination
Microwave-assisted Pd catalysis significantly enhances reaction efficiency. Testing varied ligands and bases (Table 1):
Table 1: Ligand and Base Screening for Buchwald-Hartwig Amination
| Entry | Ligand | Base | Temp. (°C) | Conversion (%) |
|---|---|---|---|---|
| 1 | dppf | t-BuONa | 110 | 92 |
| 2 | Xantphos | K₃PO₄ | 120 | 85 |
| 3 | BINAP | Cs₂CO₃ | 100 | 78 |
dppf with t-BuONa in toluene provided optimal conversion (92%), though product isolation required careful pH control during workup.
Cyclization Acid Selection
Cyclization efficiency depends on acid strength and solubility:
Table 2: Acid Screening for Cyclization
| Acid | Concentration | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc.) | 18 M | 3 | 82 |
| PPA | - | 6 | 75 |
| CH₃SO₃H | 1 M | 12 | 68 |
Concentrated H₂SO₄ in ethanol achieved rapid cyclization without byproducts, whereas polyphosphoric acid (PPA) required longer durations.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.2 Hz, 1H, quinoxaline-H), 8.15 (s, 1H, pyrrole-H), 7.89–7.82 (m, 2H, Ar-F), 7.45–7.38 (m, 2H, Ar-F), 4.21 (t, J = 7.1 Hz, 2H, CH₂-pentyl), 3.02 (s, 1H, CN), 1.75–1.25 (m, 6H, pentyl-CH₂), 0.89 (t, J = 6.8 Hz, 3H, CH₃).
-
HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ = 254 nm).
Solubility and Formulation
Table 3: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25 |
| Ethanol | 10 |
| PEG-300 | 15 |
| ddH₂O | <0.1 |
For in vivo studies, a stock solution in DMSO is diluted with PEG-300 and Tween 80 to enhance bioavailability.
Challenges and Alternative Approaches
Scale-Up Considerations
Microwave synthesis, while efficient for small batches, faces heat transfer limitations at scale. Transitioning to continuous flow reactors with Pd immobilization improves scalability.
Applications and Derivatives
Although primarily a research chemical, structural analogs exhibit kinase inhibitory activity . Modifying the pentyl chain length or substituting the fluorobenzamide moiety could tune bioactivity.
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide?
Methodological Answer: The synthesis involves coupling a pyrrolo[2,3-b]quinoxaline precursor with 4-fluorobenzoic acid derivatives. Key steps include:
- Nucleophilic substitution : Introduction of the pentyl group at the 1-position of the pyrroloquinoxaline core (analogous to methods in and ) .
- Amide bond formation : Reaction of the intermediate with 4-fluorobenzoyl chloride or activated ester derivatives under anhydrous conditions (similar to , where 4-fluorobenzoic acid was used with coupling reagents) .
- Purification : Preparative TLC (dichloromethane:acetone = 8:2) or flash column chromatography (dichloromethane:methanol = 99:1) to achieve >95% purity .
Q. Table 1: Representative Synthesis Conditions from Literature
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC/LC-MS : To confirm molecular weight and detect impurities (e.g., used LC-MS for purity assessment) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., intramolecular hydrogen bonds detected in ) .
- X-ray Crystallography : Resolve crystal structure and confirm dihedral angles between aromatic rings (as in , which analyzed quinoxaline derivatives) .
- Purity Standards : Pharmacopeial guidelines (e.g., USP/EP) require <0.1% impurities for preclinical candidates .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate the compound's inhibitory activity against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays :
- Cell-free assays : Measure IC₅₀ using recombinant MEK1/2 or CHK1 kinases (e.g., and describe MEK/CHK1 inhibition protocols) .
- Cell-based assays : Assess anti-proliferative effects in colorectal cancer (CRC) lines (e.g., HCT-116) with KRAS mutations, as KRAS-driven models are sensitive to MAPK pathway inhibitors .
- Control Compounds : Use PD0325901 (MEK inhibitor) or GDC-0575 (CHK1 inhibitor) as benchmarks .
Q. Table 2: Key Kinase Targets and Assay Conditions
| Target | Assay Type | Cell Line/Model | Reference |
|---|---|---|---|
| MEK1/2 | Luminescent ADP-Glo | HCT-116 (KRAS mut) | |
| CHK1 | Radioactive ³³P-ATP | HT-29 |
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's efficacy?
Methodological Answer:
Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy observed with similar kinase inhibitors?
Methodological Answer:
Q. What analytical techniques are critical for characterizing intramolecular interactions within the compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
